Lipophilicity (logP) Comparison: 4-Hydroxy-3-methylbenzoic Acid vs. Parent 4-Hydroxybenzoic Acid
The introduction of a methyl group at the 3-position of the aromatic ring significantly increases the lipophilicity of 4-hydroxy-3-methylbenzoic acid compared to its unsubstituted parent, 4-hydroxybenzoic acid. A higher logP value indicates greater partitioning into non-polar phases, which influences its behavior in organic synthesis, membrane permeability, and extraction processes [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.84 - 1.86 (ALOGPS, ChemAxon) [1] |
| Comparator Or Baseline | 4-Hydroxybenzoic acid: 1.57 - 1.58 [2] |
| Quantified Difference | Approximately 0.27-0.29 logP units higher for 4-hydroxy-3-methylbenzoic acid |
| Conditions | Calculated values from chemical property prediction software (ALOGPS, ChemAxon). |
Why This Matters
A higher logP value indicates enhanced solubility in organic solvents and better membrane permeability, directly impacting the efficiency of organic syntheses and potential bioavailability in pharmaceutical applications.
- [1] FooDB. (2011). Showing Compound 4-Hydroxy-3-methylbenzoic acid (FDB023425). View Source
- [2] SIELC. (2008). Hydroxybenzoic Acid (4-Hydroxybenzoic acid) Technical Information. View Source
